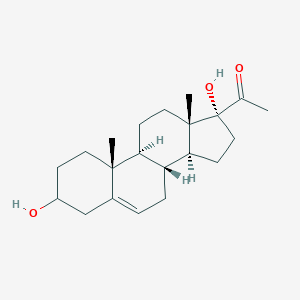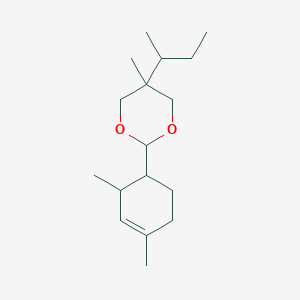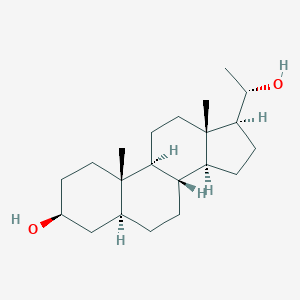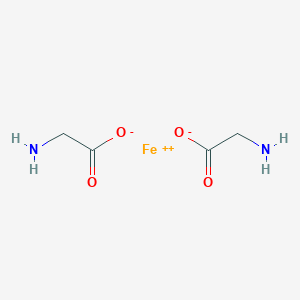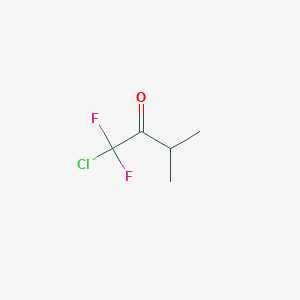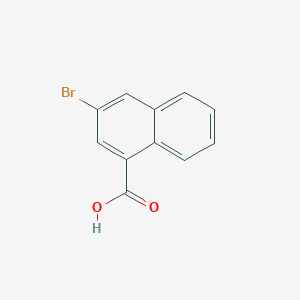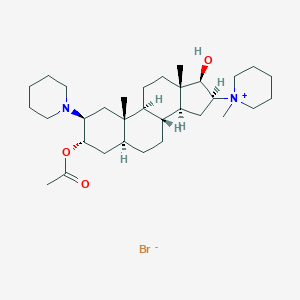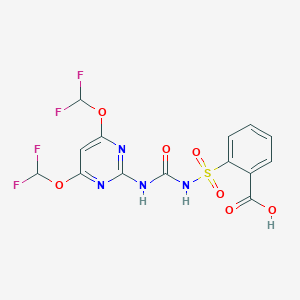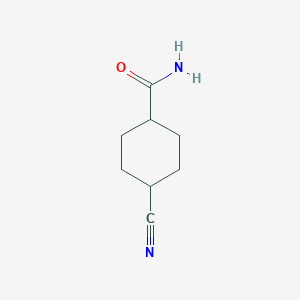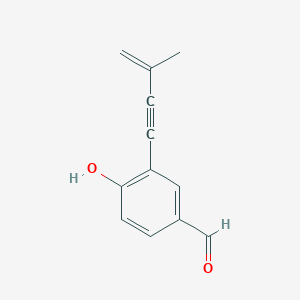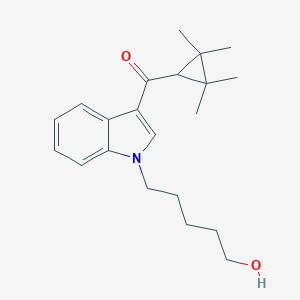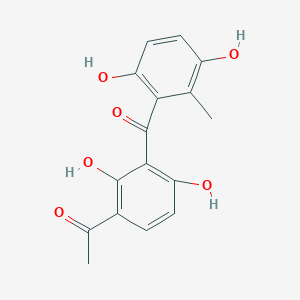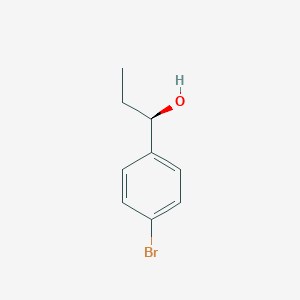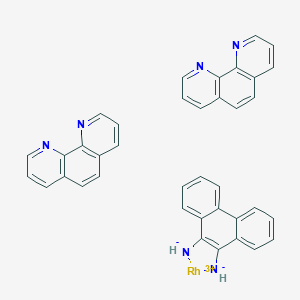
Rh(Phen)2phi3+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rh(Phen)2phi3+ is a complex compound that has been widely studied for its potential applications in scientific research. This compound is a coordination complex of rhodium, which is a transition metal that is known for its unique chemical properties. Rh(Phen)2phi3+ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism Of Action
The mechanism of action of Rh(Phen)2phi3+ is complex and depends on the specific application. In photochemical reactions, the compound absorbs light energy and undergoes a series of redox reactions that result in the formation of reactive intermediates. These intermediates can then react with other molecules, leading to the desired product. In catalytic reactions, Rh(Phen)2phi3+ acts as a Lewis acid, facilitating the reaction between the substrate and the reagent.
Biochemical And Physiological Effects
Rh(Phen)2phi3+ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Rh(Phen)2phi3+ has been shown to have antibacterial activity against several strains of bacteria.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using Rh(Phen)2phi3+ in laboratory experiments is its unique properties, which make it suitable for a variety of applications. Additionally, the compound is relatively stable and can be synthesized in large quantities, making it a cost-effective option. However, one of the limitations of using Rh(Phen)2phi3+ is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on Rh(Phen)2phi3+. One area of interest is the development of new materials for optoelectronic devices, where the compound could be used as a photosensitizer. Additionally, further research could be conducted on the compound's potential as a cancer therapy, with a focus on its mechanism of action and potential side effects. Finally, Rh(Phen)2phi3+ could be further studied as a catalyst in organic transformations, with a focus on developing new reactions and improving the efficiency of existing ones.
Conclusion
Rh(Phen)2phi3+ is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. With further research, Rh(Phen)2phi3+ could have a significant impact on a range of fields, including cancer therapy, optoelectronic devices, and organic chemistry.
Synthesis Methods
The synthesis of Rh(Phen)2phi3+ involves the reaction of rhodium chloride with 1,10-phenanthroline and 9,10-phenanthrenequinone. This reaction results in the formation of a red-colored complex that can be purified using various methods. The purity of the complex is critical for its use in scientific research, and several techniques such as column chromatography and recrystallization can be used to achieve this.
Scientific Research Applications
Rh(Phen)2phi3+ has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of photophysics, where it is used as a photosensitizer in photochemical reactions. Additionally, Rh(Phen)2phi3+ has been used in the development of new materials for optoelectronic devices and as a catalyst in organic transformations.
properties
CAS RN |
121174-96-7 |
|---|---|
Product Name |
Rh(Phen)2phi3+ |
Molecular Formula |
C38H26N6Rh+ |
Molecular Weight |
669.6 g/mol |
IUPAC Name |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3 |
InChI Key |
XVYALSZOOFDLQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
synonyms |
is(phenanthroline)(phenanthrenequinone diimine)rhodium(III) bis-PPQ-Rh Rh(phen)2phi3+ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



